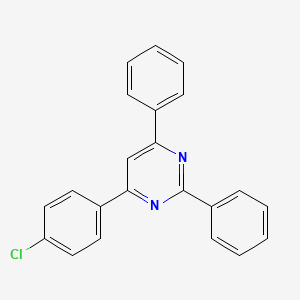

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2,6-diphenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSOWJLBAVMDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60844008 | |

| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919301-53-4 | |

| Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of the heterocyclic compound 4-(4-chlorophenyl)-2,6-diphenylpyrimidine. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as anticancer and anti-inflammatory agents.[1] A precise understanding of their three-dimensional structure at the atomic level is paramount for structure-based drug design and for elucidating structure-activity relationships. This document details a plausible synthetic route, methodologies for obtaining single crystals, the principles and practice of single-crystal X-ray diffraction, and advanced analytical techniques such as Hirshfeld surface analysis to decode intermolecular interactions. While a published crystal structure for the title compound is not available, this guide will utilize the crystallographic data of the closely related analogue, 4-(4-chlorophenyl)-2,6-diphenylpyridine, as a representative model to illustrate the core analytical techniques with scientific rigor.

Introduction: The Rationale for Structural Elucidation

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional conformation and the non-covalent interactions it forms with its biological target. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and torsion angles.[2] For a molecule like this compound, which possesses multiple aromatic rings and a heteroatom-rich core, understanding its solid-state conformation and packing is crucial for predicting its physicochemical properties, such as solubility and stability, and its potential binding modes in a biological system.

This guide is structured to mirror the experimental workflow of a crystallographic study, offering not just the procedural steps but also the underlying scientific reasoning to empower researchers in their own structural investigations.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

Proposed Synthesis of this compound

The synthesis of 2,4,6-triarylpyrimidines can be efficiently achieved through a multicomponent reaction. A plausible and effective route involves the condensation of a chalcone with a nitrogen source.[3][4]

Reaction Scheme:

-

Chalcone Synthesis: An aldol condensation of benzaldehyde and 4-chloroacetophenone would yield (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one.

-

Pyrimidine Ring Formation: The resulting chalcone can then be reacted with benzamidine hydrochloride in the presence of a base, such as sodium hydroxide in ethanol, under reflux to yield the target compound, this compound.

This synthetic approach is robust and allows for the generation of a variety of substituted pyrimidines for structure-activity relationship studies.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Common Crystallization Techniques for Small Organic Molecules:

| Technique | Description | Suitability |

| Slow Evaporation | A solution of the compound is left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[5] | A good starting point for many organic compounds. The choice of solvent is critical. |

| Vapor Diffusion | A concentrated solution of the compound in a small, open container is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[6] | Excellent for small quantities of material and for screening a wide range of solvent/anti-solvent systems.[5] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix. | Useful when the compound is very insoluble and requires a gradual change in solvent composition. |

| Cooling | A saturated solution of the compound at an elevated temperature is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[7] | Effective for compounds that show a significant change in solubility with temperature. |

Experimental Protocol for Crystallization of this compound:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene) to identify a solvent in which it is moderately soluble.

-

Setup for Slow Evaporation: Prepare a solution of the compound in a suitable solvent (e.g., ethanol/ethyl acetate mixture) in a small, clean vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation.

-

Setup for Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane) in a small vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane or diethyl ether).

-

Incubation: Place the crystallization setups in a vibration-free environment, such as a dedicated incubator or a quiet corner of the lab, and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. This technique relies on the principle that the electrons in the atoms of a crystal scatter an incident X-ray beam in a predictable pattern, which is a function of the arrangement of atoms in the crystal lattice.[8]

Note on the Use of a Representative Structure: As a specific Crystallographic Information File (CIF) for this compound is not publicly available, the following sections on data collection, structure solution, refinement, and Hirshfeld surface analysis will use the published data for the structurally analogous compound, 4-(4-chlorophenyl)-2,6-diphenylpyridine , reported by Lv and Huang in Acta Crystallographica Section E (2008), E64, o186.[9] This serves as an illustrative example of the complete analytical process.

Data Collection

A single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. The crystal is rotated, and a series of diffraction images are collected on a detector.[8]

Experimental Workflow for Data Collection:

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. crystalexplorer.net [crystalexplorer.net]

- 3. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]

- 5. olex2-1-2.software.informer.com [olex2-1-2.software.informer.com]

- 6. Olex2 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-chlorophenyl)-2,6-diphenylpyrimidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, rightfully earning the designation of a "privileged scaffold."[1] As a fundamental component of nucleobases like cytosine, thym, and uracil, it is intrinsically recognized by biological systems.[1][2] This inherent biocompatibility, combined with its versatile synthetic accessibility, has made the pyrimidine core a fertile ground for the development of a vast array of therapeutic agents.[3] Researchers have successfully leveraged this scaffold to create compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][4]

This guide focuses on a specific, highly functionalized derivative: 4-(4-chlorophenyl)-2,6-diphenylpyrimidine . The strategic placement of three distinct aryl groups on the pyrimidine core creates a molecule with significant potential for nuanced biological interactions and diverse applications, from targeted therapeutics to materials science. This document serves as a comprehensive technical resource, detailing its core physicochemical properties, robust synthetic protocols, and analytical characterization workflows to support and accelerate further research and development.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters dictate its solubility, stability, and potential for formulation.

| Property | Value | Source(s) |

| CAS Number | 919301-53-4 | [5] |

| Molecular Formula | C₂₂H₁₅ClN₂ | N/A |

| Molecular Weight | 342.82 g/mol | N/A |

| Appearance | Powder or liquid | N/A |

| Melting Point | 160-161°C | N/A |

| Boiling Point | 441.4±27.0°C (Predicted) | N/A |

| Storage | Room temperature, dry, sealed | N/A |

Section 2: Synthesis and Experimental Protocols

The synthesis of 2,4,6-trisubstituted pyrimidines is well-established, with one of the most reliable methods being the reaction of a chalcone intermediate with an amidine.[2][6][7] This two-step approach offers high yields and allows for significant structural diversity.

Causality in Synthetic Design:

The choice of a chalcone-based synthesis is deliberate. Chalcones (1,3-diaryl-2-propen-1-ones) are readily synthesized via a Claisen-Schmidt condensation, providing a versatile platform to introduce a wide variety of substituents onto what will become the pyrimidine's C4 and C6 positions.[7][8] The subsequent cyclization with benzamidine hydrochloride efficiently constructs the core heterocyclic ring.

Detailed Synthesis Protocol

Step 1: Synthesis of the Chalcone Intermediate: 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4'-chloroacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 40 mL of ethanol with stirring.

-

Base Addition: Slowly add 15 mL of an aqueous potassium hydroxide solution (10% w/v) to the stirred mixture. The addition should be dropwise to control the reaction temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for approximately 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 200 mL of crushed ice. Acidify the solution to a neutral pH with dilute hydrochloric acid (10% v/v).

-

Isolation and Purification: The resulting solid precipitate (the chalcone) is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried. Recrystallize the crude product from ethanol to yield the pure chalcone.[6][8]

Step 2: Synthesis of this compound

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (0.01 mol) and benzamidine hydrochloride (0.01 mol) in 50 mL of ethanol.

-

Base Addition: Add a solution of potassium hydroxide (5 mL of a 10% w/v aqueous solution) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction's completion via TLC.

-

Isolation: After cooling the reaction mixture to room temperature, pour it into 150 mL of crushed ice.

-

Purification: The solid product that precipitates is collected by vacuum filtration, washed with water, and dried. The final compound, this compound, is purified by recrystallization from ethanol.[6]

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Section 3: Spectroscopic and Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, a multi-faceted analytical approach is required. Each technique provides a piece of the structural puzzle, and together they offer definitive confirmation.

Expected Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the multiple aromatic rings. Signals for the phenyl protons will likely appear as a multiplet in the range of δ 7.20-8.70 ppm.[9][10] The distinct electronic environments of the three rings should lead to a discernible pattern for a skilled spectroscopist.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a number of signals in the aromatic region (δ 120-165 ppm) corresponding to the carbons of the pyrimidine and phenyl rings.[9][10] The carbon attached to the chlorine atom will have a characteristic chemical shift, and the quaternary carbons of the pyrimidine ring will be observable.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of specific functional groups. Expected peaks include C=N and C=C stretching vibrations from the pyrimidine and phenyl rings (approx. 1500-1600 cm⁻¹), aromatic C-H stretching (approx. 3000-3100 cm⁻¹), and a characteristic C-Cl stretching vibration (approx. 700-800 cm⁻¹).[11]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 342.8. A characteristic (M+2) peak at m/z 344.8, with an intensity of approximately one-third of the M⁺ peak, will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of a single chlorine atom.

General Analytical Workflow Protocol:

-

Initial Purity Assessment: Perform TLC on the recrystallized product using an appropriate solvent system (e.g., hexane:ethyl acetate) to ensure a single spot is observed.

-

Melting Point Determination: Measure the melting point of the purified product. A sharp melting range (e.g., within 1-2°C) is indicative of high purity.

-

Structural Elucidation (NMR):

-

Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the carbon-hydrogen framework.

-

-

Functional Group Confirmation (IR):

-

Prepare a KBr pellet or cast a thin film of the sample.

-

Acquire the IR spectrum to verify the presence of key functional groups.

-

-

Molecular Weight Confirmation (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an appropriate mass spectrometry technique (e.g., ESI-MS or EI-MS) to confirm the molecular weight and isotopic pattern.

-

Visualization of the Analytical Workflow

Caption: Standard workflow for the analytical characterization of the target compound.

Section 4: Potential Applications and Biological Relevance

The true value of a scaffold like this compound lies in its potential for biological activity. The broader class of substituted pyrimidines has demonstrated remarkable versatility in drug discovery.[1][4]

-

Anticancer Agents: The pyrimidine core is a well-established pharmacophore in oncology.[12] Many derivatives function by inhibiting key enzymes essential for cancer cell proliferation, such as various kinases. The presence of the 4-chlorophenyl group, in particular, has been noted in some studies to enhance anticancer efficacy.[12]

-

Antimicrobial and Antiviral Activity: Substituted pyrimidines have been investigated for their ability to combat infectious diseases. Their mechanism often involves interfering with microbial metabolic pathways, such as folic acid synthesis.[4]

-

Central Nervous System (CNS) Activity: The structural features of trisubstituted pyrimidines make them candidates for modulating CNS targets. Related compounds have been explored for anticonvulsant properties and as potential therapeutics for neurodegenerative diseases like Alzheimer's.[8]

-

Materials Science: Beyond medicine, the electron-deficient nature of the pyrimidine ring, combined with the extended π-systems of the phenyl substituents, makes these compounds interesting candidates for the development of organic semiconductors and other advanced materials.

The modular nature of the synthesis allows for systematic modification of the aryl substituents, enabling the generation of libraries for structure-activity relationship (SAR) studies. This facilitates the optimization of lead compounds for enhanced potency, selectivity, and improved pharmacokinetic profiles.

Conclusion

This compound represents a molecule of significant scientific interest, built upon the robust and biologically relevant pyrimidine scaffold. Its defined physicochemical properties, accessible synthetic route, and straightforward analytical characterization make it an excellent platform for further investigation. The diverse biological activities exhibited by related compounds underscore its potential as a valuable building block in the design of novel therapeutics and advanced materials. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this promising compound into their discovery and development pipelines.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. jetir.org [jetir.org]

- 3. growingscience.com [growingscience.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. 919301-53-4|this compound|BLD Pharm [bldpharm.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. scispace.com [scispace.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. echemcom.com [echemcom.com]

- 10. benchchem.com [benchchem.com]

- 11. ijrcs.org [ijrcs.org]

- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1] It is a critical physicochemical property that dictates the bioavailability, and ultimately, the therapeutic efficacy of a drug candidate.[1][2] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[1] With an estimated 40% of marketed drugs and nearly 90% of molecules in the discovery pipeline exhibiting poor water solubility, the characterization of solubility in various solvent systems is a pivotal step in formulation development and preclinical assessment.[1] This guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine, a heterocyclic compound with potential pharmacological significance, in a range of organic solvents. The methodologies and principles outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust and scientifically sound approach to solubility assessment.

Theoretical Bedrock: Understanding the Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution.[3][4] This equilibrium is governed by the physical and chemical properties of both the solute and the solvent.[1] The adage "like dissolves like" serves as a fundamental, albeit simplified, guideline.[4][5]

1.1. The Interplay of Intermolecular Forces

Solubility is a consequence of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

-

Polar Solvents: Solvents like methanol and ethanol are characterized by hydrogen bonding and dipole-dipole interactions. They tend to dissolve polar solutes and salts.[5]

-

Nonpolar Solvents: Solvents such as hexane and carbon tetrachloride exhibit weak van der Waals forces and are effective at dissolving nonpolar solutes.[5]

-

This compound: This molecule possesses a largely nonpolar aromatic structure due to the presence of three phenyl rings and a pyrimidine core. The chlorine substituent adds some polarity. Therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents.

1.2. The Influence of Molecular Structure and Substituents

The structure of this compound features a rigid pyrimidine core with bulky phenyl and chlorophenyl substituents. Larger molecules can be more challenging for solvent molecules to surround and solvate, which can impact solubility.[6] The presence and position of functional groups on the pyrimidine ring and its substituents can significantly alter solubility. For instance, studies on other pyrimidine derivatives have shown that the presence of groups capable of hydrogen bonding, such as hydroxyl (-OH) or furan rings, can enhance solubility in protic solvents like methanol.[7] Conversely, a chloro-substituent, as seen in the target molecule, can have a more complex effect on solubility depending on its position.[7]

1.3. The Impact of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[5] Increased kinetic energy at higher temperatures helps solvent molecules to overcome the lattice energy of the solid solute.[5][6] Experimental studies on various pyrimidine derivatives consistently show a positive correlation between temperature and solubility in organic solvents like methanol, N,N-dimethylformamide (DMF), and carbon tetrachloride.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method.[9] This method, in conjunction with a precise analytical technique like gravimetric analysis or UV-Vis spectroscopy, provides reliable and reproducible data.

2.1. The Shake-Flask Method: Achieving Equilibrium

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[9][10]

Experimental Workflow for Solubility Determination

Caption: A schematic of the shake-flask method for solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a different organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, N,N-dimethylformamide, chloroform, tetrahydrofuran, and carbon tetrachloride).[8][11] The presence of undissolved solid is crucial to ensure saturation.[3]

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[10] Performing the experiment at various temperatures (e.g., 298.15 K to 328.15 K) will provide a comprehensive solubility profile.[8][11]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.[9] Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Analysis: Determine the concentration of the dissolved this compound in the clear filtrate using a suitable analytical method.

2.2. Analytical Techniques for Concentration Measurement

2.2.1. Gravimetric Analysis

Gravimetric analysis is a highly accurate and precise method that relies on measuring the mass of the solute.[12] It is a direct measurement technique that does not require complex instrumentation.[12]

Protocol for Gravimetric Analysis:

-

Sample Preparation: Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed, dry evaporating dish.[3]

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 100 °C) until a constant weight is achieved.[3][13]

-

Calculation: The mass of the dissolved solute is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be expressed in various units, such as g/100 mL or mole fraction.[13]

2.2.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is an instrumental method that measures the absorbance of light by the solute.[14] It is a sensitive technique that is well-suited for compounds with a chromophore, which this compound possesses due to its aromatic rings.

Protocol for UV-Vis Spectroscopy:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan it across the UV-visible range (typically 200-400 nm for this compound) to determine the wavelength of maximum absorbance (λmax).[15]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax and plot a calibration curve of absorbance versus concentration. A linear relationship, as described by the Beer-Lambert law, is expected.[15][16]

-

Sample Analysis: Take a known volume of the clear, filtered saturated solution and dilute it with the same solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.[10]

Data Presentation and Interpretation

3.1. Tabulating Solubility Data

For clear comparison and analysis, the experimentally determined solubility data should be summarized in a well-structured table.

| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mole fraction, x) |

| Methanol | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| 318.15 | Experimental Value | Calculated Value | |

| Ethanol | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| 318.15 | Experimental Value | Calculated Value | |

| Acetone | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| 318.15 | Experimental Value | Calculated Value | |

| ... | ... | ... | ... |

3.2. Thermodynamic Modeling of Solubility

The temperature dependence of solubility can be described by thermodynamic models. The modified Apelblat equation and the Buchowski-Ksiazczak λh equation are commonly used to correlate experimental solubility data.[11] Furthermore, the van't Hoff equation can be employed to calculate the thermodynamic parameters of dissolution, such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of dissolution.[8][11] A positive enthalpy of dissolution indicates an endothermic process, where solubility increases with temperature.[17]

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. improvedpharma.com [improvedpharma.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. caymanchem.com [caymanchem.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pharmajournal.net [pharmajournal.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Quantum Chemical Calculations for Substituted Pyrimidine Compounds: From First Principles to Drug Discovery Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Understanding and predicting how substituent modifications impact their biological activity is paramount for rational drug design. This guide provides a comprehensive technical overview of quantum chemical calculations, particularly Density Functional Theory (DFT), as a powerful predictive tool in the study of substituted pyrimidines. We will move from the foundational principles of method selection to a detailed, step-by-step computational workflow, and finally, demonstrate how to translate the calculated quantum descriptors into actionable insights for drug development, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking enhancement, and ADMET property prediction.

The Strategic Imperative: Why Quantum Chemistry for Pyrimidine Drug Discovery?

The synthetic versatility of the pyrimidine scaffold allows for the generation of vast libraries of derivatives with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] However, synthesizing and screening these compounds is resource-intensive. Computational chemistry offers a path to prioritize candidates by predicting their properties before they are ever synthesized.[6]

While methods like molecular mechanics are fast, they fail to capture the subtle electronic effects that govern molecular interactions and reactivity. This is where quantum chemistry excels. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the electron distribution within a molecule. For substituted pyrimidines, this is critical because the addition of electron-donating or electron-withdrawing groups can fundamentally alter the molecule's electrostatic potential, reactivity, and ability to interact with a biological target.[7] Quantum chemical calculations provide the descriptors needed to build highly predictive models for biological activity and pharmacokinetic properties.[8][9]

Methodological Foundations: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is dictated by the choice of theoretical method and basis set. For drug-like molecules such as substituted pyrimidines, Density Functional Theory (DFT) has become the de facto standard due to its excellent balance of computational cost and accuracy.[10][11]

The Workhorse: Density Functional Theory (DFT)

The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex wave function of all electrons.[7] The exact functional that connects density to energy is unknown, so a wide variety of approximations have been developed.

-

Choosing a Functional: The choice of functional is a critical decision. For many organic molecules, including pyrimidines, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely-used starting point.[11][12][13] It incorporates aspects of both Hartree-Fock theory and DFT, often yielding highly accurate geometries and electronic properties.

The Language of Electrons: Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the flexibility the calculation has to describe the distribution of electrons.

-

Pople-style Basis Sets: These are commonly used for their efficiency.

-

6-31G(d,p): A good, cost-effective choice for initial geometry optimizations.

-

6-311+G(d,p): A larger, more flexible basis set often used for final, high-accuracy single-point energy calculations and property predictions. The "+" indicates the addition of diffuse functions, which are important for describing lone pairs and anions, while the "(d,p)" indicates polarization functions, which allow for non-spherical electron distributions.[7][12]

-

Causality in Selection: The choice of a method like B3LYP/6-311+G(d,p) is a deliberate compromise. While more computationally expensive methods exist, this level of theory has been extensively benchmarked and shown to provide reliable results for the structural and electronic properties of organic molecules, making it a trustworthy standard for the field.[13][14]

The Computational Workflow: A Self-Validating Protocol

A rigorous and reproducible workflow is essential for scientific integrity. The following protocol outlines the key steps for performing a quantum chemical calculation on a substituted pyrimidine, using software such as Gaussian as an example.[15][16]

Diagram: General Workflow for Quantum Chemical Calculations

Caption: A typical workflow for DFT calculations on substituted pyrimidines.

Experimental Protocol 1: Geometry Optimization and Validation

-

Structure Preparation:

-

Draw the 2D structure of the substituted pyrimidine using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a preliminary 3D structure using a molecular builder. Save the coordinates in a suitable format (e.g., .mol or .pdb).

-

-

Geometry Optimization:

-

Objective: To find the molecule's most stable 3D arrangement (the minimum on the potential energy surface).

-

Software Input (Gaussian Example):

-

Explanation: #p opt requests a geometry optimization. b3lyp/6-31g(d,p) specifies the level of theory. 0 1 represents the charge (0) and spin multiplicity (1 for a singlet).

-

-

Validation via Frequency Analysis:

-

Objective: To confirm that the optimized structure is a true energy minimum, not a transition state. A true minimum will have zero imaginary vibrational frequencies.

-

Software Input (Gaussian Example):

-

Trustworthiness: This step is a self-validating system. The presence of an imaginary frequency indicates a saddle point on the energy landscape, meaning the optimization has not found a stable structure. The calculation must then be repeated.

-

Key Quantum Descriptors and Their Significance

Once a validated minimum-energy structure is obtained, we can calculate a variety of electronic properties. These descriptors form the bridge between theoretical chemistry and practical drug design.[17]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

HOMO Energy (EHOMO): Represents the ability to donate an electron. A higher EHOMO indicates a better electron donor.[10]

-

LUMO Energy (ELUMO): Represents the ability to accept an electron. A lower ELUMO indicates a better electron acceptor.[10]

-

HOMO-LUMO Gap (ΔE): The difference between ELUMO and EHOMO. A small gap suggests high chemical reactivity and low kinetic stability.[18]

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It is invaluable for identifying regions of positive and negative potential, which dictate non-covalent interactions.[11][19]

-

Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack and ideal for forming hydrogen bonds as an acceptor.

-

Blue/Green Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack and ideal for forming hydrogen bonds as a donor.

Atomic Charges

Calculations like Natural Population Analysis (NPA) provide a more quantitative measure of the electron distribution by assigning partial charges to each atom. These charges are crucial inputs for more advanced simulations like molecular dynamics and can improve the accuracy of molecular docking scores.[19]

Applications in Rational Drug Design

The ultimate goal of these calculations is to guide the drug discovery process. The computed descriptors can be integrated into several key stages.

Diagram: Integration of Quantum Calculations in Drug Discovery

Caption: Integration of quantum chemical calculations in the drug discovery pipeline.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models establish a mathematical relationship between a set of molecular descriptors (the "structure") and a biological activity.[20] Quantum chemical descriptors are considered "3D" or "electronic" descriptors and can create highly predictive models.[9][21]

Example QSAR Application: A model could be built correlating the anticancer IC₅₀ values of a series of pyrimidine derivatives with descriptors like ELUMO, dipole moment, and the charge on a specific nitrogen atom.[20][22] Such a model could then predict the IC₅₀ for new, unsynthesized derivatives, allowing researchers to focus on the most promising candidates.

Informing Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[23][24] The accuracy of docking is highly dependent on the correct assignment of atomic charges.

-

Protocol Enhancement: Instead of using generic force-field charges, one can replace them with the more accurate charges derived from quantum chemical calculations (e.g., NPA charges). This can lead to a more realistic representation of electrostatic interactions (like hydrogen bonds and salt bridges) and improve the reliability of binding energy predictions.[25][26]

In Silico ADMET Prediction

Predicting a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile early is crucial. Quantum descriptors can serve as inputs for models that predict these properties.[27][28]

-

Metabolic Stability: The HOMO and LUMO energies can indicate a molecule's susceptibility to oxidation or reduction, which are key metabolic pathways.[7]

-

Toxicity: Descriptors related to reactivity (like the HOMO-LUMO gap) can be correlated with mechanisms of toxicity, such as covalent modification of proteins.[8][29]

Data Summary Table: Hypothetical Pyrimidine Derivatives

| Compound ID | Substituent (R) at C5 | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Predicted Activity (pIC₅₀) |

| PYR-01 | -H | -6.85 | -1.21 | 5.64 | 2.35 | 5.4 |

| PYR-02 | -NH₂ (EDG) | -6.12 | -0.95 | 5.17 | 3.10 | 6.1 |

| PYR-03 | -NO₂ (EWG) | -7.54 | -2.88 | 4.66 | 5.87 | 6.8 |

Interpretation: The data shows clear trends. The electron-donating group (-NH₂) raises both HOMO and LUMO energies, while the electron-withdrawing group (-NO₂) lowers them significantly. The decreasing HOMO-LUMO gap from PYR-01 to PYR-03 suggests an increase in reactivity, which in this hypothetical QSAR model, correlates with higher predicted biological activity.

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern medicinal chemist working with substituted pyrimidines. By moving beyond simple 2D structures and incorporating a deep understanding of molecular electronics, these methods offer a rational, predictive framework to guide synthesis, enhance the accuracy of other computational tools, and ultimately accelerate the discovery of novel therapeutics. As computational power increases and theoretical methods become more refined, the integration of quantum chemistry into the drug development pipeline will only become more profound, enabling the design of safer and more effective medicines.

References

- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. researchtrend.net [researchtrend.net]

- 6. neuroquantology.com [neuroquantology.com]

- 7. benchchem.com [benchchem.com]

- 8. The use of quantum chemistry in the prediction of ADME-Tox properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jchemrev.com [jchemrev.com]

- 13. tandfonline.com [tandfonline.com]

- 14. QSPR models for pyrimidine-based corrosion inhibitors in acid medium - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]

- 15. ritme.com [ritme.com]

- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 17. rowansci.substack.com [rowansci.substack.com]

- 18. irjweb.com [irjweb.com]

- 19. researchgate.net [researchgate.net]

- 20. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. remedypublications.com [remedypublications.com]

- 27. researchgate.net [researchgate.net]

- 28. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]

- 29. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine as a Novel Anticancer Agent

Foreword: Charting a Course for a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, including the renowned anticancer agent 5-fluorouracil.[1] This heterocyclic ring system is integral to the structure of nucleic acids, rendering its derivatives potent modulators of cellular processes.[1] The exploration of novel pyrimidine-based compounds continues to be a fertile ground for the discovery of next-generation therapeutics.[2][3]

This guide focuses on 4-(4-chlorophenyl)-2,6-diphenylpyrimidine , a compound for which, to date, the public scientific literature lacks specific data on anticancer activity. Its structural features, however, a chlorinated phenyl group at the 4-position and diphenyl substitutions at the 2- and 6-positions, present a compelling case for investigation. This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to conduct a thorough and scientifically rigorous in vitro evaluation of this compound's potential as an anticancer agent.

We will proceed from the foundational assessment of cytotoxicity to the elucidation of its potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. Each protocol is presented with the underlying scientific principles and practical insights to ensure robust and reproducible data generation.

Section 1: Foundational Cytotoxicity Screening

The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxic and anti-proliferative effects.[4][5] The MTT assay is a widely accepted, robust, and high-throughput method for this purpose.[6] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[7]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells.[6] This reaction produces a purple formazan product, the concentration of which is directly proportional to the number of viable cells.[8]

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. The final concentrations should span a wide range (e.g., from 0.1 µM to 100 µM) to determine the dose-response curve. Include a vehicle control (DMSO at the highest concentration used for the compound) and a media-only control (blank).[9]

-

Incubation: Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Incubate the plate for 48 or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[9]

Data Presentation: IC₅₀ Values

The results of the cytotoxicity screening should be summarized in a table for clear comparison across different cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) [Hypothetical Data] |

| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 |

| A549 | Lung Carcinoma | 48 | 25.8 |

| HCT-116 | Colorectal Carcinoma | 48 | 18.2 |

| MCF-10A | Non-tumorigenic Breast | 48 | > 100 |

Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[4] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[10]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11] This dual staining allows for the differentiation of four cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Experimental Workflow: Apoptosis Assay

Caption: Step-by-step workflow for apoptosis detection via Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

-

Cancer cells treated with this compound (e.g., at its IC₅₀ concentration for 24 or 48 hours)

-

Untreated control cells

-

Cold PBS

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with the compound at the desired concentration (e.g., IC₅₀) and for the desired time. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and then combine with the supernatant from the culture dish to ensure all apoptotic cells are collected.[10]

-

Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Section 3: Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[3] Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Principle of Cell Cycle Analysis

PI is a fluorescent dye that intercalates into the major groove of double-stranded DNA.[13] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount, flow cytometry can be used to generate a DNA content histogram that reflects the cell cycle distribution.[14]

Detailed Protocol: Cell Cycle Analysis

Materials:

-

Cancer cells treated with this compound

-

Untreated control cells

-

Cold 70% ethanol

-

PBS

-

RNase A solution (100 µg/mL)

-

PI staining solution (50 µg/mL in PBS)[15]

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the compound for a specified time (e.g., 24 hours). Harvest approximately 1 x 10⁶ cells.

-

Fixation: Wash the cells with PBS and resuspend the pellet. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 30 minutes at 4°C (or overnight at -20°C).[15][16]

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA.[13]

-

PI Staining: Add PI staining solution (to a final concentration of 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[15]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 events.[17] The resulting histogram can be analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase.

Section 4: Probing Key Signaling Pathways with Western Blotting

To delve deeper into the molecular mechanism of action, Western blotting can be employed to investigate the compound's effect on key proteins involved in cell survival, apoptosis, and cell cycle regulation.[18] Pyrimidine derivatives have been known to modulate various signaling pathways, including those involving protein kinases.[2]

Principle of Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[19] It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Potential Protein Targets for Investigation

Based on common anticancer mechanisms, the following protein targets are recommended for initial investigation:

-

Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP (markers of apoptosis execution), Bcl-2 family proteins (Bax, Bcl-2; regulators of apoptosis).

-

Cell Cycle Regulators: Cyclins (e.g., Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (CDKs) (e.g., CDK4, CDK1), and CDK inhibitors (e.g., p21, p27).

-

Survival Signaling Pathways: Key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR), which is frequently dysregulated in cancer.[19]

Experimental Workflow: Western Blotting

Caption: General workflow for Western Blot analysis.

Detailed Protocol: Western Blotting

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[20] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[20]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[18]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

References

- 1. sciensage.info [sciensage.info]

- 2. researchgate.net [researchgate.net]

- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. iv.iiarjournals.org [iv.iiarjournals.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. m.youtube.com [m.youtube.com]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 20. benchchem.com [benchchem.com]

Application Notes & Protocols: Antimicrobial Screening of 4-(4-chlorophenyl)-2,6-diphenylpyrimidine

I. Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents with unique mechanisms of action.[1] Pyrimidine derivatives have emerged as a particularly promising class of heterocyclic compounds in medicinal chemistry.[2] The pyrimidine scaffold is a core component of nucleobases and, due to its versatile chemical nature, serves as a "privileged structure" in drug design, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3]

This guide focuses on a specific novel compound, 4-(4-chlorophenyl)-2,6-diphenylpyrimidine . While extensive data on this particular molecule is not yet available, its structural components—a central pyrimidine ring flanked by phenyl groups and a strategically placed chlorophenyl moiety—are features associated with antimicrobial potential in related chemical series.[4][5] The presence of a halogenated phenyl ring, for instance, is a common strategy in medicinal chemistry to enhance biological activity.[4]

These application notes provide a comprehensive, field-proven framework for the systematic antimicrobial screening of this compound. We will delineate a two-tiered experimental approach, beginning with a qualitative primary screen to establish a foundational activity profile, followed by robust quantitative assays to determine potency. The protocols are designed with self-validating systems, including essential controls, to ensure data integrity and reproducibility, adhering to standards inspired by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

II. Strategic Experimental Workflow

A logical, tiered approach is critical for efficiently evaluating a novel compound. This strategy conserves resources by first identifying if the compound has any biological activity before committing to more labor-intensive quantitative analysis.

-

Primary Screening (Qualitative): The initial step employs the Agar Disk Diffusion (Kirby-Bauer) method . This technique is a powerful, low-cost primary screen to rapidly determine if the compound possesses inhibitory activity against a panel of representative Gram-positive and Gram-negative bacteria.[9][10][11] A clear "zone of inhibition" around the compound-impregnated disk provides a strong visual and qualitative indicator of antibacterial action.[11][12]

-

Quantitative Analysis (Potency): If the compound demonstrates activity in the primary screen, the next step is to quantify its potency.

-

Minimum Inhibitory Concentration (MIC): The Broth Microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[13][14] This provides a precise, quantitative measure of the compound's bacteriostatic efficacy.

-

Minimum Bactericidal Concentration (MBC): To differentiate between growth inhibition (bacteriostatic) and cell killing (bactericidal), an MBC test is performed as a follow-on to the MIC assay.[15][16][17] The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum, providing crucial information for drug development.[15][16]

-

Caption: Tiered workflow for antimicrobial screening.

III. Detailed Experimental Protocols

Protocol 1: Agar Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

Principle: This method relies on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium uniformly seeded with a test microorganism.[9] The presence of a clear zone of inhibition around the disk indicates the compound's ability to prevent bacterial growth.[9][10]

Materials:

-

This compound (Test Compound)

-

Sterile 6 mm paper disks

-

Dimethyl Sulfoxide (DMSO, sterile) for compound dissolution

-

Standard antibiotic disks (e.g., Ciprofloxacin, Vancomycin) as positive controls

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial Strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Sterile cotton swabs, forceps

-

Incubator (35 ± 2°C)

-

Calipers or ruler

Procedure:

-

Preparation of Test and Control Disks:

-

Dissolve the test compound in sterile DMSO to a known concentration (e.g., 1 mg/mL).

-

Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto sterile paper disks and allow them to dry completely in a laminar flow hood. This creates a disk with a known amount of compound (e.g., 20 µ g/disk ).

-

Prepare a negative control disk using only the solvent (DMSO) to ensure it has no inherent antimicrobial activity.

-

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

-

Suspend the colonies in sterile saline.

-

Vortex gently and adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardization is crucial for reproducibility and corresponds to approximately 1.5 x 10⁸ CFU/mL.[18][19]

-

-

Inoculation of MHA Plates:

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside wall of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform coverage.[18]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Disks:

-

Using sterile forceps, place the prepared test compound disk, the positive control antibiotic disk, and the negative control (solvent) disk onto the inoculated agar surface.

-

Ensure disks are placed at least 24 mm apart and press down gently to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[12]

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.

-

A zone of inhibition around the test compound disk (and not the solvent control) indicates antimicrobial activity. The size of the zone provides a semi-quantitative measure of susceptibility.[9]

-

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid growth medium.[14] The test is performed in a 96-well microtiter plate format, allowing for efficient testing of serial dilutions.

Materials:

-

Test compound stock solution (in DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, U-bottom microtiter plates

-

Standardized bacterial inoculum (prepared as in Protocol 1, then diluted)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Multichannel pipette

-

Incubator (35 ± 2°C)

-

Microplate reader (optional, for OD600 measurements)

Procedure:

-

Preparation of Compound Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Prepare a starting concentration of the test compound in well 1 by adding a calculated amount of stock solution to CAMHB (total volume 200 µL). This should be twice the highest desired final concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this process from well 2 to well 10. Discard 100 µL from well 10.

-

This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).

-

-

Preparation of Final Inoculum:

-

Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well.

-

-

Inoculation of the Plate:

-

Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

-

The final volume in each test well is now 200 µL, and the compound concentrations have been diluted by half to their final test concentrations.

-

-

Incubation:

-

Cover the plate with a lid or sealing film and incubate at 35 ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

Visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14]

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

Principle: This protocol is a direct extension of the MIC assay and serves to determine the lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum.[15][16]

Materials:

-

MIC plate from Protocol 2

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Micropipette

-

Incubator (35 ± 2°C)

Procedure:

-

Subculturing from MIC Plate:

-

Following the MIC reading, select the well corresponding to the MIC and all wells with higher concentrations (i.e., all clear wells).

-

Mix the contents of each selected well thoroughly.

-

Aseptically pipette a small, fixed volume (e.g., 10 µL) from each of these wells and spot-plate or streak it onto a labeled MHA plate.

-

Also, plate an aliquot from the positive growth control well to confirm the viability of the inoculum.

-

-

Incubation:

-

Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

-

-

Reading the MBC:

-

After incubation, count the number of colonies on each spot/streak.

-

The MBC is defined as the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17] Visually, this is the lowest concentration plate that shows no growth or only one or two isolated colonies.

-

IV. Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy. Results should be recorded in a clear, structured format.

Table 1: Example Data for Agar Disk Diffusion Screening

| Test Microorganism | Gram Stain | Compound (20 µ g/disk ) Zone of Inhibition (mm) | Positive Control (Ciprofloxacin, 5 µg) Zone of Inhibition (mm) | Negative Control (DMSO) Zone of Inhibition (mm) |

|---|---|---|---|---|

| S. aureus ATCC 25923 | Gram-Positive | 18 | 25 | 0 |

| E. coli ATCC 25922 | Gram-Negative | 14 | 30 | 0 |

Table 2: Example Data for MIC/MBC Quantitative Analysis

| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

|---|---|---|---|---|

| S. aureus ATCC 25923 | 8 | 16 | 2 | Bactericidal |

| E. coli ATCC 25922 | 16 | 128 | 8 | Bacteriostatic |

Interpretation Note: The MBC/MIC ratio is a key metric. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[15][20]

V. Hypothetical Mechanism of Action

While the precise mechanism for this compound requires dedicated investigation, pyrimidine derivatives are known to exert their antimicrobial effects through various pathways. A plausible hypothesis is the inhibition of a critical bacterial enzyme essential for survival, such as dihydrofolate reductase (DHFR) or cell division proteins like FtsZ.[21][22] Inhibition of such a target would disrupt vital cellular processes, leading to growth arrest or cell death.

Caption: Hypothetical inhibition of a key bacterial enzyme.

VI. References

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from Creative Biolabs website. --INVALID-LINK--

-

Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from Der Pharma Chemica website. --INVALID-LINK--

-

Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. --INVALID-LINK--

-

ScienceDirect. (2024). Disk diffusion assay: Significance and symbolism. Retrieved from ScienceDirect website. --INVALID-LINK--

-

FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from FWD AMR-RefLabCap website. --INVALID-LINK--

-

Wikipedia. (n.d.). Disk diffusion test. Retrieved from Wikipedia website. --INVALID-LINK--

-

Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. --INVALID-LINK--

-

Hussein, A. H. M., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. --INVALID-LINK--

-

Żołnowska, B., et al. (2020). Synthesis and antibacterial properties of pyrimidine derivatives. Molecules. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Retrieved from BenchChem website. --INVALID-LINK--

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from ASM website. --INVALID-LINK--

-

Zhuang, J., et al. (2017). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. MedChemComm. --INVALID-LINK--

-

Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. --INVALID-LINK--

-

Semantic Scholar. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Retrieved from Semantic Scholar. --INVALID-LINK--

-

Microbiology International. (n.d.). Broth Microdilution. Retrieved from MI website. --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. Retrieved from BenchChem website. --INVALID-LINK--

-

Adam, R. W., et al. (2019). Synthesis, characterization, and antibacterial activity of some new pyrimidine derivatives from chalcone derivatives. Drug Invention Today. --INVALID-LINK--

-

Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from Wikipedia website. --INVALID-LINK--

-

Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from Microbe Investigations website. --INVALID-LINK--

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from Microchem Laboratory website. --INVALID-LINK--

-

El-Gazzar, M. G. A., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules. --INVALID-LINK--

-

Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from CLSI website. --INVALID-LINK--

-

ResearchGate. (2018). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Retrieved from ResearchGate. --INVALID-LINK--

-